Unique G48V Resistance Mutation Signature Distinguishes Saquinavir from Indinavir, Ritonavir, and Nelfinavir
Saquinavir is uniquely associated with the G48V protease mutation in vivo. Clinical protease gene sequencing from saquinavir-treated patients demonstrated that the G48V mutation appears almost exclusively with saquinavir therapy and is not selected by indinavir, ritonavir, or nelfinavir [1]. Biochemical analysis established that the G48V mutation reduces saquinavir binding affinity to 1/160 of wild-type (Kd shift from WT), while the double mutant G48V/L90M reduces affinity to 1/1000 of wild-type [2]. Critically, the same G48V and L90M mutant proteases showed substantially less reduction in affinity for comparator inhibitors amprenavir (VX-478), ritonavir (ABT-538), nelfinavir (AG-1343), and indinavir (L-735,524) [2]. This differential resistance profile means saquinavir selects for a distinct viral escape pathway, informing sequential therapy design and making saquinavir an essential reference inhibitor in phenotypic resistance panels.
| Evidence Dimension | Fold reduction in protease-inhibitor binding affinity conferred by G48V mutation vs. wild-type HIV-1 protease |
|---|---|
| Target Compound Data | Saquinavir affinity reduced to 1/160 of WT by G48V mutation; reduced to 1/1000 of WT by G48V/L90M double mutant |
| Comparator Or Baseline | Amprenavir, ritonavir, nelfinavir, and indinavir: affinity of G48V and L90M mutant proteases for these inhibitors was not reduced as much as for saquinavir (exact fold changes reported as substantially lower) [2] |
| Quantified Difference | G48V mutation produces >100-fold greater loss of binding affinity for saquinavir than for comparator protease inhibitors |
| Conditions | In vitro kinetic binding assays using purified recombinant wild-type and mutant (G48V, L90M, G48V/L90M) HIV-1 protease; association/dissociation rate constants measured by stopped-flow fluorimetry |
Why This Matters
Procurement of saquinavir for resistance profiling is non-substitutable: G48V is a saquinavir-specific marker that no other protease inhibitor can interrogate.
- [1] Winters MA, Schapiro JM, Lawrence J, Merigan TC. Human immunodeficiency virus type 1 protease genotypes and in vitro protease inhibitor susceptibilities of isolates from individuals who were switched to other protease inhibitors after long-term saquinavir treatment. J Virol. 1998;72(6):5303-5306. PMID: 9573310. View Source
- [2] Maschera B, Darby G, Palú G, et al. Human immunodeficiency virus: mutations in the viral protease that confer resistance to saquinavir increase the dissociation rate constant of the protease-saquinavir complex. J Biol Chem. 1996;271(52):33231-33235. PMID: 8969180. View Source
